(1R)-1-(5-Chloro-2-fluorophenyl)ethylamine (1R)-1-(5-Chloro-2-fluorophenyl)ethylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13341277
InChI: InChI=1S/C8H9ClFN/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1
SMILES: CC(C1=C(C=CC(=C1)Cl)F)N
Molecular Formula: C8H9ClFN
Molecular Weight: 173.61 g/mol

(1R)-1-(5-Chloro-2-fluorophenyl)ethylamine

CAS No.:

Cat. No.: VC13341277

Molecular Formula: C8H9ClFN

Molecular Weight: 173.61 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(5-Chloro-2-fluorophenyl)ethylamine -

Specification

Molecular Formula C8H9ClFN
Molecular Weight 173.61 g/mol
IUPAC Name (1R)-1-(5-chloro-2-fluorophenyl)ethanamine
Standard InChI InChI=1S/C8H9ClFN/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1
Standard InChI Key ZZXFFISCWUZQPY-RXMQYKEDSA-N
Isomeric SMILES C[C@H](C1=C(C=CC(=C1)Cl)F)N
SMILES CC(C1=C(C=CC(=C1)Cl)F)N
Canonical SMILES CC(C1=C(C=CC(=C1)Cl)F)N

Introduction

Structural and Chemical Properties

Molecular Architecture

(1R)-1-(5-Chloro-2-fluorophenyl)ethylamine (IUPAC name: (1R)-1-(5-chloro-2-fluorophenyl)ethanamine) has the molecular formula C₈H₉ClFN and a molecular weight of 173.61 g/mol. The chiral center at the ethylamine group confers optical activity, with the (R)-enantiomer being the biologically relevant configuration in many applications. The phenyl ring’s halogen substitutions—chlorine at position 5 and fluorine at position 2—enhance electron-withdrawing effects, influencing reactivity in nucleophilic and electrophilic reactions.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₈H₉ClFN
Molecular Weight173.61 g/mol
CAS Number (Free Base)Not explicitly listed
CAS Number (HCl Salt)1217464-96-4
Appearance (HCl Salt)White powder or liquid
Purity (Industrial)98–99%

Synthesis and Optimization

Synthetic Routes

The synthesis of (1R)-1-(5-Chloro-2-fluorophenyl)ethylamine typically involves asymmetric reductive amination of 5-chloro-2-fluorophenylacetone using chiral catalysts. Key steps include:

  • Ketone Preparation: 5-Chloro-2-fluorophenylacetone is synthesized via Friedel-Crafts acylation of 1-chloro-4-fluorobenzene.

  • Reductive Amination: The ketone reacts with ammonia or ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride) and a chiral catalyst (e.g., (R)-BINAP) to yield the (R)-enantiomer.

  • Purification: Chromatography or recrystallization isolates the enantiomerically pure product, with yields exceeding 80% under optimized conditions.

Industrial Production

Large-scale manufacturing employs continuous flow reactors to enhance reaction control and reproducibility. Suppliers like LIDE PHARMACEUTICALS LIMITED package the hydrochloride salt (CAS 1217464-96-4) as a white powder with ≥98% purity, stored in light-protected containers at 2–8°C .

Chemical Reactivity and Applications

Reaction Pathways

The compound participates in diverse reactions:

  • Nucleophilic Substitution: The amine group reacts with acyl chlorides to form amides, useful in peptide coupling.

  • Oxidation: Controlled oxidation with KMnO₄ yields the corresponding nitrile, though overoxidation to carboxylic acids must be avoided.

  • Chiral Resolution: The (R)-enantiomer is separated via diastereomeric salt formation with tartaric acid derivatives.

Pharmaceutical Applications

As a chiral building block, this compound is integral to synthesizing:

  • Neurological Agents: Analogues interact with serotonin and dopamine receptors, showing promise in treating depression and Parkinson’s disease.

  • Anticancer Drugs: Structural derivatives exhibit cytotoxicity against breast cancer (MCF-7) and leukemia (U-937) cell lines, with IC₅₀ values <1 µM in preliminary assays.

Biological Activity and Mechanistic Insights

Receptor Interactions

The compound’s ethylamine group facilitates binding to G-protein-coupled receptors (GPCRs), particularly:

  • 5-HT₁A Serotonin Receptors: Modulates mood and anxiety pathways.

  • D₂ Dopamine Receptors: Influences motor control and reward mechanisms.

Preclinical Studies

In vitro assays demonstrate:

  • Dose-Dependent Cytotoxicity: 72-hour exposure reduces MCF-7 cell viability by 70% at 10 µM.

  • Blood-Brain Barrier Permeability: LogP values (~2.1) suggest moderate CNS penetration, advantageous for neuroactive drugs.

Industrial and Regulatory Landscape

Supplier Specifications

Major suppliers provide the hydrochloride salt with the following specifications:

Table 2: Industrial Product Details (HCl Salt)

SupplierPurityPackagingStorage Conditions
Dayang Chem≥98%1 kg/Al-foilDry, dark, ventilated
LIDE PHARMACEUTICALS98%25 kg/drum2–8°C, inert atmosphere
Chemlyte Solutions99%CustomTightly sealed, cool

Future Directions and Challenges

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic modification of halogen positions to optimize receptor affinity.

  • Process Optimization: Catalytic asymmetric synthesis to reduce reliance on chiral resolution.

Industrial Challenges

  • Cost-Effectiveness: High-purity chiral catalysts increase production costs.

  • Scalability: Batch-to-batch variability in continuous flow systems requires resolution.

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